molecular formula C14H12N2O B13546307 5-Methyl-7-phenyl-1,3-benzoxazol-2-amine

5-Methyl-7-phenyl-1,3-benzoxazol-2-amine

Cat. No.: B13546307
M. Wt: 224.26 g/mol
InChI Key: HMVBXLCPTSANQL-UHFFFAOYSA-N
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Description

5-Methyl-7-phenyl-1,3-benzoxazol-2-amine is a chemical compound offered for research and development purposes. As a benzoxazole derivative, this class of compounds is known for its significant role in medicinal chemistry and materials science . Benzoxazole cores are frequently explored for their potential biological activities and their utility in the development of organic electronic materials due to their unique electronic properties. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all safety protocols are followed when handling this chemical. For specific data regarding this compound's applications, mechanism of action, or analytical results, please contact our technical support team.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-methyl-7-phenyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H12N2O/c1-9-7-11(10-5-3-2-4-6-10)13-12(8-9)16-14(15)17-13/h2-8H,1H3,(H2,15,16)

InChI Key

HMVBXLCPTSANQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to 2-Aminobenzoxazoles

Two broad synthetic approaches are commonly employed for preparing 2-aminobenzoxazoles and their substituted analogues:

These methods allow the introduction of various substituents on the benzoxazole ring, including methyl and phenyl groups at specific positions.

Iodine-Mediated Oxidative Cyclodesulfurization Method

One of the most effective and environmentally benign methods involves the I2-mediated oxidative cyclodesulfurization of in situ generated monothiourea intermediates formed from the reaction of 2-aminophenol derivatives and substituted isothiocyanates.

Procedure:

  • A solution of 2-aminophenol derivative (bearing the 5-methyl substituent) in tetrahydrofuran (THF) is stirred with the corresponding phenyl isothiocyanate (to introduce the 7-phenyl group) at room temperature.
  • After the formation of the intermediate, iodine and potassium carbonate are added to the reaction mixture.
  • The mixture is stirred at ambient temperature until the intermediate disappears (monitored by TLC).
  • The reaction is quenched with aqueous sodium thiosulfate, extracted with ethyl acetate, dried, and purified by recrystallization or silica gel chromatography.

Yields and Reaction Times:

  • Yields range from 65% to 89% for various substituted N-phenyl-1,3-benzoxazol-2-amine derivatives.
  • Reaction times vary between 1 to 3 hours depending on substituent nature and reaction scale.

Advantages:

  • Mild reaction conditions (room temperature).
  • Use of inexpensive and less toxic reagents (iodine).
  • Good chemo-selectivity and moderate to high yields.
  • Air and light stable products.

Mechanism:

  • Initial formation of an imine intermediate from aminophenol and isothiocyanate.
  • Cyclization via the hydroxyl group to form a dihydrobenzoxazole intermediate.
  • Oxidation by atmospheric oxygen and iodine to yield the benzoxazole ring system.

Smiles Rearrangement Approach

Another synthetic route utilizes the Smiles rearrangement of benzoxazole-2-thiol derivatives activated with chloroacetyl chloride, followed by nucleophilic substitution with amines such as 3-bromopropylamine or 5-bromopentylamine hydrobromide.

Procedure:

  • Benzoxazole-2-thiol is reacted with chloroacetyl chloride in the presence of cesium carbonate in dimethylformamide (DMF) at reflux.
  • The intermediate is then treated with the appropriate amine (e.g., 3-bromopropylamine hydrobromide) in the presence of a base like triethylamine.
  • The reaction mixture is refluxed in toluene or DMF for several hours.
  • The product is isolated by aqueous workup and purified by column chromatography.

Yields and Conditions:

  • Yields are generally good to excellent (often above 70%).
  • Reaction times vary from 2 to 7 hours depending on temperature and amine used.
  • Temperature control is critical to avoid side reactions such as disulfide formation or ring closure to pyrrolidines.

Advantages:

  • Uses commercially available and inexpensive starting materials.
  • Allows introduction of diverse N-substituents.
  • Avoids highly toxic reagents.
  • Applicable to aromatic and aliphatic substrates.

Mechanistic Insight:

  • The Smiles rearrangement proceeds via nucleophilic aromatic substitution facilitated by the activated benzoxazole-2-thiol intermediate.
  • Radical scavengers can suppress side reactions, indicating a possible radical mechanism in some steps.

Condensation of 2-Aminophenol with Aromatic Aldehydes

An older but still relevant approach involves the condensation of 2-aminophenol derivatives with aromatic aldehydes under acidic or catalytic conditions to form benzoxazole rings.

  • The 5-methyl-2-aminophenol can be condensed with benzaldehyde derivatives to introduce the 7-phenyl substituent.
  • Oxidative cyclization is then promoted by catalysts such as nanocatalysts, iodine, or hypervalent iodine reagents.
  • This method often requires heating and longer reaction times but can be optimized for selectivity.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Reaction Time (h) Advantages Limitations
Iodine-mediated oxidative cyclodesulfurization 2-aminophenol + phenyl isothiocyanate, I2, K2CO3, THF, RT 65 - 89 1 - 3 Mild, eco-friendly, good yields Requires monitoring by TLC
Smiles rearrangement Benzoxazole-2-thiol + chloroacetyl chloride + amine, DMF/toluene, reflux 70 - 90 2 - 7 Versatile, good yields, less toxic Sensitive to temperature, side products possible
Condensation with aromatic aldehydes 2-aminophenol + benzaldehyde, acid catalyst, heating Moderate to high Several hours Simple reagents Longer reaction times, harsher conditions

Research Outcomes and Mechanistic Insights

  • The iodine-mediated oxidative cyclodesulfurization method has been demonstrated to be effective for synthesizing a wide range of substituted N-phenyl-1,3-benzoxazol-2-amines with good to excellent yields and operational simplicity.
  • The Smiles rearrangement approach offers a complementary route, especially useful for introducing diverse N-substituents and for substrates where direct cyclization is challenging. Optimization of base equivalents and temperature is crucial to maximize yield and selectivity.
  • Both methods avoid the use of highly toxic reagents like mercury oxide or expensive coupling agents, aligning with green chemistry principles.
  • Molecular iodine's role as an oxidant and catalyst in the cyclodesulfurization process is well-supported by mechanistic studies indicating its eco-friendly nature and efficiency.
  • The condensation approach remains a classical method but is less favored due to longer reaction times and the need for stronger conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-phenyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Mechanism of Action

The mechanism of action of 5-Methyl-7-phenyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The nitro and chlorine groups in 5-chloro-6-nitro-1,3-benzoxazol-2-amine make it more reactive in electrophilic substitutions, whereas the target compound’s methyl and phenyl groups favor lipophilicity and membrane permeability .

Thiazole Analogues

Table 2: Comparison with Thiazole Derivatives

Compound Name Core Structure Substituents Molecular Formula Biological Relevance Reference
5-Methylthiazol-2-amine Thiazole Methyl (C5) C₄H₆N₂S Intermediate in drug synthesis
5-Methyl-7-phenyl-1,3-benzoxazol-2-amine Benzoxazole Methyl (C5), Phenyl (C7) C₁₄H₁₂N₂O Potential antimicrobial activity

Key Observations :

  • Heterocycle Differences : Thiazoles (containing sulfur and nitrogen) exhibit distinct electronic properties compared to benzoxazoles (oxygen and nitrogen). Thiazoles are more π-electron-deficient, influencing their binding affinity in biological systems .
  • Biological Activity : Benzoxazole derivatives generally show broader antimicrobial activity than thiazoles, likely due to enhanced aromatic stacking interactions from the fused benzene ring .

Key Observations :

  • Green Chemistry : Fly ash and I₂-mediated methods align with sustainable practices, avoiding toxic reagents like HgO .
  • Efficiency : I₂-mediated synthesis achieves competitive yields (65–85%) compared to traditional methods, though reaction times remain moderate .

Table 4: Antimicrobial Activity of Selected Analogues

Compound Type Substituents Gram-positive Inhibition Gram-negative Inhibition Reference
N-Phenyl benzoxazol-2-amine Varied aryl groups Moderate to strong Moderate
N-[(2Z)-4-methylimidazolyl]-benzoxazol-2-amine Methylimidazole Strong Strong
5-Methylthiazol-2-amine Methyl Weak Weak

Key Observations :

  • Structure-Activity Relationship : Bulky aryl groups (e.g., phenyl in the target compound) may enhance antimicrobial efficacy by improving membrane interaction. However, electron-withdrawing groups (e.g., nitro in 5-chloro-6-nitro derivatives) could reduce bioavailability due to excessive polarity .
  • Thiazole Limitations : The absence of a fused benzene ring in thiazoles correlates with weaker activity, underscoring the benzoxazole scaffold’s pharmacological promise .

Q & A

Q. What are the optimal synthetic methodologies for preparing 5-Methyl-7-phenyl-1,3-benzoxazol-2-amine?

A common approach involves oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives. For example, I₂-mediated oxidative cyclization offers a cost-effective and environmentally friendly route, avoiding toxic reagents like HgO or hypervalent iodine(III) compounds. Reaction conditions (e.g., 24–48 hours at 80–100°C) and substituent effects (electron-withdrawing/donating groups on phenyl rings) significantly influence yields (typically 60–85%) .

Q. How can the purity and structural identity of this compound be validated?

Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR to verify substituent positions. For crystalline samples, single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) ensures precise structural determination. Cross-reference spectral data with PubChem entries for analogous benzoxazoles (e.g., 5-methoxy derivatives) .

Q. What spectroscopic techniques are critical for characterizing its electronic properties?

UV-Vis spectroscopy identifies π→π* and n→π* transitions in the benzoxazole core, while fluorescence spectroscopy probes emissive behavior, which is sensitive to substituents (e.g., methyl and phenyl groups). Compare results with solvatochromic studies of related fluorophores, such as 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine derivatives .

Advanced Research Questions

Q. How do competing synthetic routes impact reproducibility and data interpretation?

Contradictions in yield or purity often arise from reagent choice (e.g., BOP vs. I₂) or reaction scalability. For instance, HgO-based methods may introduce heavy-metal contaminants, complicating biological assays. Address inconsistencies by:

  • Conducting HPLC-MS to track side products.
  • Performing DFT calculations to compare energy barriers for cyclization pathways.
  • Validating reproducibility across ≥3 independent syntheses .

Q. What computational strategies are effective for predicting its binding affinity in drug discovery?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (AMBER/CHARMM) to model interactions with biological targets. Focus on the benzoxazole core’s hydrogen-bonding capacity and the phenyl group’s hydrophobic contributions. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can crystallographic data resolve ambiguities in substituent orientation?

Leverage Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions (e.g., C–H⋯π contacts from the phenyl group). Refine twinned or high-disorder datasets using SHELXL’s TWIN/BASF commands , and compare results with structurally analogous compounds (e.g., 5-bromo-2-methyl-1,3-benzoxazol-7-amine) .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Standardize synthetic protocols (e.g., strict control of I₂ stoichiometry and reaction time).
  • Use LC-MS/MS to quantify trace impurities.
  • Employ positive/negative controls (e.g., known benzoxazole-based inhibitors) in dose-response studies .

Methodological Best Practices

  • Data Transparency : Report crystallographic parameters (e.g., unit cell dimensions, R-factors) and deposition codes (CCDC entries) .
  • Ethical Compliance : Adhere to safety guidelines for handling intermediates (e.g., isothiocyanates) and disclose synthetic yields/purities .

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